molecular formula C4H8N2O B1346824 Cyclopropanecarbohydrazide CAS No. 6952-93-8

Cyclopropanecarbohydrazide

Cat. No. B1346824
CAS RN: 6952-93-8
M. Wt: 100.12 g/mol
InChI Key: JFYKIEHOOZWARC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Biological Activities of Cyclopropanes

Cyclopropanes, including derivatives like cyclopropanecarbohydrazide, have a variety of biological systems modulated by their presence. They exhibit a range of activities such as antibiotic, antiviral, antifungal, and insecticidal, along with roles in plant growth control and fruit ripening. They also possess properties such as enzyme and gluconeogenesis inhibitions and neurochemical activity. Cyclopropanes are key components in many biosynthetic processes and are used in the synthesis of various drugs. They serve as major components in tuberculosis cell membranes and are effective in inhibiting key processes in fatty acid desaturation cycles (Salaün & Baird, 1995).

Enhancement of Drug Properties

The cyclopropane ring, found in compounds like cyclopropanecarbohydrazide, is increasingly used in drug development. It contributes significantly by enhancing potency and reducing off-target effects in drug molecules. The cyclopropane ring's structural features, like its coplanarity and enhanced π-character of C-C bonds, make it valuable in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).

Anticancer Applications

Cyclopropanecarbohydrazide derivatives have been synthesized and evaluated for their potential anticancer activity. Some derivatives showed promising activity against cancer cell lines at micromolar concentrations. The mechanisms responsible for this bioactivity were also validated using in silico methods at the anticancer target, indicating the potential of cyclopropanecarbohydrazide in cancer treatment (Swamy et al., 2016).

Enzymatic Chemistry in Biosynthesis

Cyclopropane-containing compounds, like cyclopropanecarbohydrazide, play a crucial role in the biosynthesis of various natural products. These compounds, known for their antibiotic and antitumor properties, are involved in key enzymatic reactions leading to the formation of biologically active structures (Thibodeaux, Chang, & Liu, 2012).

Synthetic Applications

Cyclopropanes, including cyclopropanecarbohydrazide, are used in stereoselective synthesis, a vital aspect of organic chemistry. They serve as basic structural elements in creating awide range of compounds, demonstrating their versatility in synthetic applications. Cyclopropanes are utilized in the synthesis of more functionalized cycloalkanes and acyclic compounds, with a focus on enantioselective synthesis and study of bonding features (Lebel, Marcoux, Molinaro, & Charette, 2003).

Medicinal Chemistry and Drug Design

Cyclopropane derivatives, including cyclopropanecarbohydrazide, are important design elements in medicinal chemistry. They are present in various drug compounds and contribute to the development of lead-like compounds, fragments, and building blocks in drug discovery. Their structural and electronic features are exploited to address multiple challenges in drug discovery, such as enhancing potency and selectivity (Chawner, Cases-Thomas, & Bull, 2017).

Conformational Restriction in Bioactive Compounds

Cyclopropanes, like cyclopropanecarbohydrazide, are used in restricting the conformation of biologically active compounds, improving activity, and investigating bioactive conformations. This approach is exemplified in the synthesis of conformationally restricted analogues of histamine, where the cyclopropane ring is used to create chiral cyclopropane units with differentiated functionalities (Kazuta, Matsuda, & Shuto, 2002).

Catalytic and Asymmetric Synthesis

Cyclopropanes, including cyclopropanecarbohydrazide derivatives, are central in catalytic and asymmetric synthesis. They are used in the preparation of enantiomerically enriched cyclopropanes, demonstrating their significance in organic synthesis. This synthetic route underlines the power of cyclopropanes in creating a variety of polysubstituted compounds (Dian & Marek, 2018).

Future Directions

While I couldn’t find specific future directions for Cyclopropanecarbohydrazide, the field of cyclopropane derivatives is active and diverse. These compounds have shown a wide range of biological activities, suggesting potential future directions in medicinal chemistry and drug discovery3.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the cited sources or consult a chemistry professional.


properties

IUPAC Name

cyclopropanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c5-6-4(7)3-1-2-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYKIEHOOZWARC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219776
Record name Cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropanecarbohydrazide

CAS RN

6952-93-8
Record name Cyclopropanecarbohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6952-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanecarbohydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006952938
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6952-93-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70850
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclopropanecarbohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarbohydrazide
Reactant of Route 2
Reactant of Route 2
Cyclopropanecarbohydrazide
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarbohydrazide
Reactant of Route 4
Cyclopropanecarbohydrazide
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarbohydrazide
Reactant of Route 6
Cyclopropanecarbohydrazide

Citations

For This Compound
58
Citations
PV Swamy, PC Kambhampati… - Journal of Chemical …, 2016 - Springer
The synthesis of novel series of cyclopropane carbohydrazides is described viaKnoevenagel condensation of 2-furfuraldehyde with malonic acid in five steps. Condensation of the key …
Number of citations: 7 link.springer.com
DB Chesnut, RE Marsh - Acta Crystallographica, 1958 - scripts.iucr.org
… Although the difference in electronegativity between the two nitrogen atoms in cyclopropanecarbohydrazide might lead to a small shortening of the NN bond, we feel that the value …
Number of citations: 23 scripts.iucr.org
DB Chesnut - 1958 - thesis.library.caltech.edu
NOTE: Text or symbols not renderable in plain ASCII arre indicated by [...]. Abstract is included in .pdf document. I. The crystal structure of cyclopropanecarbohydrazide has been …
Number of citations: 0 thesis.library.caltech.edu
K Kapadiya, B Joshi, K Chaniyara, B Bavarava… - Chemistry & …, 2016 - cbijournal.com
The present objective deals with the synthesis of a series of (E)-N’-(substitutedbenzylidene)-2-(3, 4-difluorophenyl) cyclopropanecarbohydrazide (5a-j) in an economically viable route. …
Number of citations: 1 www.cbijournal.com
YR Wu, LX Hou, JF Lan, F Yang, GJ Huang… - Journal of Molecular …, 2023 - Elsevier
… The synthesis of the Cu(II) complex 2 was the same as that of the Cu(II) complex 1 except that acetohydrazide and Cu(NO 3 ) 2 ·3H 2 O were replaced by cyclopropanecarbohydrazide …
Number of citations: 2 www.sciencedirect.com
ITS Bastos, FN Costa, TF Silva, EJ Barreiro… - Journal of Molecular …, 2017 - Elsevier
… reaction producing the derivative cyclopropanecarbohydrazide. The second step was the condensation reaction between cyclopropanecarbohydrazide and isonicotinaldehyde in good …
Number of citations: 4 www.sciencedirect.com
D Xie, RG Tian, JJ Liao, SK Tian - Synthesis, 2023 - thieme-connect.com
… It is noteworthy that the reaction with cyclopropanecarbohydrazide (2i) under the modified conditions afforded acyl-substituted oxindole 9b in a much better yield (65%). In both cases …
Number of citations: 2 www.thieme-connect.com
LM Lima, TF da Silva, CE da Silva Monteiro… - Molecules, 2021 - mdpi.com
Acylhydrazones are still an important framework to the design of new bioactive compounds. As treatment of chronic pain represents a clinical challenge, we decided to modify the …
Number of citations: 8 www.mdpi.com
PA Luhan, AT McPhail - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
… * [1*537(5) A], but is in excellent agreement with the corresponding mean in other crystalline simple cyclopropane derivatives studied (1.50 in cyclopropanecarbohydrazide and …
Number of citations: 9 pubs.rsc.org
R Usha, K Venkatesan - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
… , in cyclopropane-l,l-dicarboxylic acid (Meester, Schenk & MacGiUavry, 1971), cyclo- propanecarboxamide (Long, Maddox & Trueblood, 1969) and cyclopropanecarbohydrazide (…
Number of citations: 9 scripts.iucr.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.